molecular formula C5H8N2O2 B2605741 (R)-3-Amino-piperidine-2,6-dione CAS No. 673485-72-8

(R)-3-Amino-piperidine-2,6-dione

Cat. No. B2605741
CAS RN: 673485-72-8
M. Wt: 128.131
InChI Key: NPWMTBZSRRLQNJ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-piperidine-2,6-dione, also known as (R)-3-AP, is an important organic compound found in many natural products. It plays a key role in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and food additives. (R)-3-AP is also known as a chiral building block, as it can be used to construct a variety of chiral molecules. In addition, (R)-3-AP has recently been found to have a variety of therapeutic and medicinal applications.

Scientific Research Applications

Drug Discovery and Biological Activity

  • Rhodanine-Based Compounds

    Rhodanine-based compounds, which share a structural motif with piperidine derivatives, have been explored for their biological activities. Despite their potential in biological assays, their lack of selectivity and unusual structure-activity relationship profiles pose challenges for optimization as therapeutic agents (Tomašič & Peterlin Mašič, 2012).

  • Pharmacological Effects of Piperidine Derivatives

    Piperidine derivatives, including those structurally related to (R)-3-Amino-piperidine-2,6-dione, have shown a wide range of pharmacological effects such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus, a close relative of piperidine derivatives, significantly impact the pharmacokinetic and pharmacodynamic factors of resultant molecules (Rathi et al., 2016).

Chemical Synthesis and Analysis

  • High-Performance Thin-Layer Chromatography (HPTLC): A specific and sensitive HPTLC assay method was developed for the determination of linagliptin, a compound structurally related to this compound, in tablet dosage form. This method underscores the chemical analytical applications of piperidine derivatives in pharmaceutical analysis (Rode & Tajne, 2021).

Hydrophilic Interaction Chromatography (HILIC)

  • Stationary and Mobile Phases in HILIC: HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples, including piperidine derivatives. The review discusses the properties of stationary phases and the effects of mobile phase, sample structure, and temperature on separation, highlighting the versatility of HILIC in analytical chemistry (Jandera, 2011).

properties

IUPAC Name

(3R)-3-aminopiperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMTBZSRRLQNJ-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.